molecular formula C12H21N3 B3234595 N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine CAS No. 1353978-40-1

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine

Cat. No.: B3234595
CAS No.: 1353978-40-1
M. Wt: 207.32 g/mol
InChI Key: POKNJKFRECSUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes an isopropyl group, a pyridin-2-yl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 2-bromo-1-(pyridin-2-yl)ethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines with altered substituents.

Scientific Research Applications

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
  • N1-(Pyrimidin-2-yl)ethane-1,2-diamine

Uniqueness

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group and the pyridin-2-yl group differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N'-propan-2-yl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10(2)15(9-7-13)11(3)12-6-4-5-8-14-12/h4-6,8,10-11H,7,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKNJKFRECSUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171276
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-40-1
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.